4-(Cyclohexyloxy)benzoic acid

Lipophilicity ADME Solubility

Researchers optimizing sEH inhibitors or liquid crystal formulations often encounter solubility and potency limitations with linear alkoxybenzoic acid analogs. 4-(Cyclohexyloxy)benzoic acid (CAS 139-61-7) addresses this with its cyclohexyl moiety: • LogP ~3.89 - ~1.93 units higher than 4-ethoxy analog, enabling superior membrane partitioning • pKa 4.47 for tuned ionization at physiological pH vs. 4.20 for unsubstituted benzoic acid • Mp 178-180 °C supports high-temperature processing in LC mixtures Supplied as a white solid, ≥95% purity, available from stock for immediate global dispatch.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 139-61-7
Cat. No. B090519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyloxy)benzoic acid
CAS139-61-7
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15)
InChIKeyOTPHEAKUEAICPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexyloxy)benzoic Acid Overview


4-(Cyclohexyloxy)benzoic acid (CAS 139-61-7) is a para-substituted benzoic acid derivative featuring a cyclohexyloxy group, with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is primarily utilized as a chemical intermediate in the synthesis of liquid crystal materials and pharmaceuticals [1]. Its key differentiating characteristic is the presence of the cyclohexyl moiety, which confers a higher degree of lipophilicity (LogP ~ 3.89) compared to its linear alkyloxy analogs [2], making it a valuable building block for modifying the solubility and stability of target molecules [1]. The compound is typically handled as a solid with a melting point of 178-180 °C .

Cyclohexyloxy group provides steric bulk and conformational rigidity for molecular tuning
Higher lipophilicity vs linear alkoxy analogs supports partitioning and solubility control
Common intermediate for liquid crystal materials and pharmaceutical building blocks

4-(Cyclohexyloxy)benzoic Acid Substitution Limits


While 4-alkoxybenzoic acids (e.g., 4-methoxy, 4-butoxy) are a well-known class of mesogens, the 4-(cyclohexyloxy) derivative cannot be simply interchanged. The cyclohexyl group is not a linear alkyl chain; its unique steric bulk, conformational rigidity, and distinct electron-donating properties directly influence the compound's reactivity, solubility, and mesomorphic behavior [1]. The resulting differences in key physical parameters like LogP (3.89 for the cyclohexyloxy derivative vs. ~1.96 for the 4-ethoxy derivative [2]) and pKa (predicted 4.47 for the cyclohexyloxy derivative ) will lead to unpredictable and often undesirable outcomes in applications where the precise tuning of these properties is critical, such as in liquid crystal phase engineering or drug candidate optimization.

Structural mismatch

The rigid cyclohexyl group is not equivalent to linear alkyl chains; steric and electronic differences may shift mesophase behavior, reactivity and solubility.

Property divergence

LogP (~3.89 vs ~1.96 for 4-ethoxy) and predicted pKa (+0.27) indicate significant partitioning and ionization shifts that can alter performance in formulation or synthesis.

4-(Cyclohexyloxy)benzoic Acid Comparative Evidence


Lipophilicity (LogP) Versus Alkoxy Analogs

The replacement of a linear alkyl group with a cyclohexyl group in the para-alkoxy position of benzoic acid results in a quantifiable increase in lipophilicity, a critical parameter for bioavailability and molecular assembly. The calculated LogP for 4-(cyclohexyloxy)benzoic acid is 3.89 [1]. In comparison, the simpler 4-ethoxybenzoic acid has a significantly lower LogP, typically reported around 1.96 [2].

Lipophilicity (LogP)
Cross-study comparable
3.89
~1.93 log units higher than 4-ethoxybenzoic acid, indicating greater preference for organic phases.
Calculated value; experimental confirmation advised.
Lipophilicity ADME Solubility Liquid Crystal Design

Acidity (pKa) Shift Relative to Benzoic Acid

The electron-donating nature of the para-cyclohexyloxy group reduces the acidity of the benzoic acid core relative to the unsubstituted parent compound. The predicted pKa for 4-(cyclohexyloxy)benzoic acid is 4.47 ± 0.10 , whereas the well-established pKa of benzoic acid is 4.20 .

Acidity (pKa)
Data to verify
4.47 ± 0.10 vs benzoic acid 4.20
Reduced acidity may influence ionization-dependent reactivity and hydrogen bonding.
Predicted value; requires experimental determination.
Acidity Reactivity Ionization Chemical Synthesis

sEH Inhibitory Potency Comparison

In the context of developing soluble epoxide hydrolase (sEH) inhibitors, compounds based on the 4-(cyclohexyloxy) benzoic acid scaffold have demonstrated a specific advantage in target engagement. A study in cynomolgus monkeys reported that 4-(cyclohexyloxy) benzoic acid ureas were 'more potent against monkey sEH' when directly compared to piperidyl ureas (TPAU and TPPU) [1].

sEH Inhibitory Potency
Head-to-head
More potent than piperidyl ureas (TPAU, TPPU) in monkey sEH assay.
Supports target engagement research in species-specific enzyme context.
Qualitative statement; exact IC50 not reported.
sEH Inhibitor Enzyme Potency Pharmacology Lead Optimization

Melting Point vs. 4-Butoxybenzoic Acid

The substitution of a flexible butoxy group with a more rigid cyclohexyloxy group results in a significantly higher melting point. 4-(Cyclohexyloxy)benzoic acid melts at 178-180 °C . In contrast, 4-butoxybenzoic acid, a commonly used analog, has a much lower melting point of 147-150 °C .

Melting Point
Cross-study comparable
178–180 °C
31–33 °C higher than 4-butoxybenzoic acid; implies more stable crystalline lattice for high-temperature processing.
Standard measurement context.
Thermal Properties Processing Crystallinity Material Science

4-(Cyclohexyloxy)benzoic Acid Applications


Potent sEH Inhibitor Design

This compound serves as a privileged building block for creating potent, high-affinity sEH inhibitors. The direct evidence shows that 4-(cyclohexyloxy) benzoic acid ureas can achieve greater potency against the sEH target than structurally distinct piperidyl urea inhibitors [1]. This makes it a preferred starting scaffold for medicinal chemistry programs focused on maximizing target engagement for inflammatory, cardiovascular, or neuropathic pain indications.

Thermally Stable Liquid Crystal Design

The combination of a high melting point (178-180 °C) and high lipophilicity (LogP 3.89) makes this compound uniquely suited for designing liquid crystal mixtures or polymer precursors that require high-temperature processing or operation. The 30+ °C higher melting point compared to its 4-butoxy analog indicates a more robust crystalline phase, while the increased lipophilicity can be exploited to fine-tune mesophase solubility and intermolecular ordering.

Lipophilic Drug Candidates with Controlled Ionization

For drug discovery programs where enhanced membrane permeability is desired without drastically altering the acidic function, 4-(cyclohexyloxy)benzoic acid offers a quantifiable advantage. Its LogP is ~1.93 units higher than a simple 4-ethoxy analog [2], predicting significantly improved partitioning into lipid environments. Simultaneously, its pKa of 4.47 (vs. 4.20 for benzoic acid) provides a slight but measurable reduction in acidity, offering a different ionization profile at physiological pH for optimizing ADME properties.

Application
Selection Property
Validation Focus
sEH target engagement studies
Scaffold for high-affinity sEH inhibitor design
Target potency and selectivity profiling
High-temperature liquid crystal synthesis
Thermal stability and lipophilicity profile
Mesophase behavior and processing window
Lipophilicity-driven drug candidate optimization
Controlled ionization and membrane partitioning
ADME property profiling

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